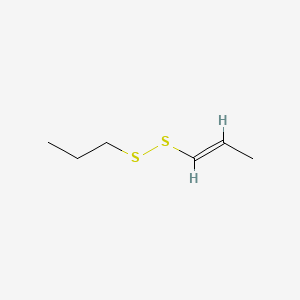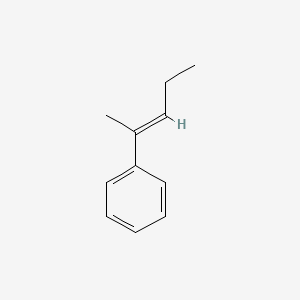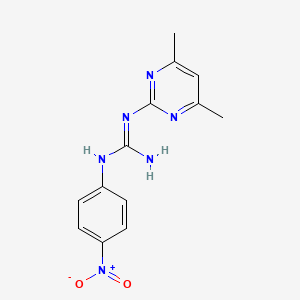
trans-Propenyl propyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Propenyl propyl disulfide: is an organosulfur compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol . It is a member of the class of organic disulfides, which are characterized by the presence of a disulfide bond (RSSR’) where R and R’ can be alkyl or aryl groups . This compound is found naturally in certain Allium species, such as garlic and onions, and contributes to their characteristic aroma and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Propenyl propyl disulfide can be synthesized through various methods. One common approach involves the reaction of organic halides with sodium thiosulfate (Na2S2O3) in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) . This method is efficient and scalable, making it suitable for laboratory synthesis.
Industrial Production Methods: In industrial settings, the production of disulfides often involves the oxidation of thiols. Thiols are typically prepared from their corresponding alkyl halides, which are then oxidized to form disulfides . This method is widely used due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: trans-Propenyl propyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The disulfide bond can participate in substitution reactions, where one sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols and amines can react with the disulfide bond under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
trans-Propenyl propyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of trans-Propenyl propyl disulfide involves several pathways:
Hydrogen Sulfide Release: The compound can release hydrogen sulfide (H2S), which has various biological effects, including vasodilation and antioxidant activity.
Radical Scavenging: It can scavenge free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting various metabolic pathways.
Comparison with Similar Compounds
- Dipropyl disulfide
- Dipropyl trisulfide
- Methyl propyl disulfide
- Methyl propyl trisulfide
Comparison: trans-Propenyl propyl disulfide is unique due to its specific structure, which includes a propenyl group attached to the disulfide bond. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
5905-46-4 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
1-[[(Z)-prop-1-enyl]disulfanyl]propane |
InChI |
InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI Key |
AAPBYIVJOWCMGH-HYXAFXHYSA-N |
SMILES |
CCCSSC=CC |
Isomeric SMILES |
CCCSS/C=C\C |
Canonical SMILES |
CCCSSC=CC |
boiling_point |
78.00 to 80.00 °C. @ 13.00 mm Hg |
density |
0.972-0.978 |
Key on ui other cas no. |
23838-20-2 5905-46-4 |
physical_description |
colourless liquid with odour of cooked onions |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(2,4-dinitrophenyl)-3,3'-dimethoxy-](/img/structure/B1624037.png)



![1-methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid](/img/structure/B1624045.png)



![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic Acid](/img/structure/B1624051.png)

